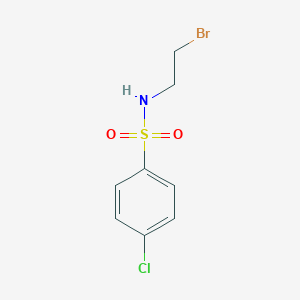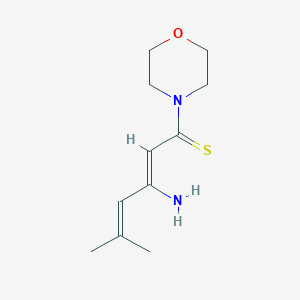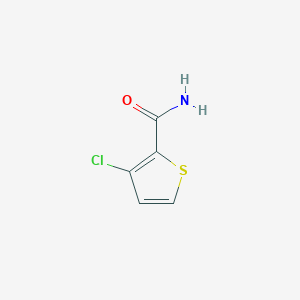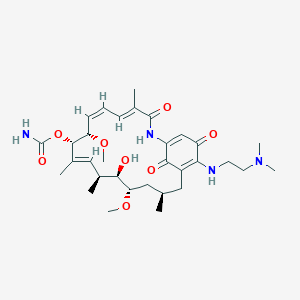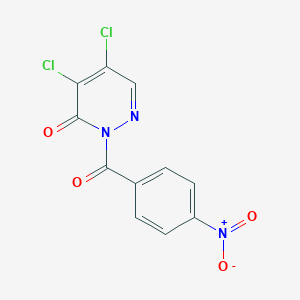
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and biophysical research. It is a highly sensitive and specific probe for detecting the presence and activity of proteins, nucleic acids, and other biomolecules.
Wirkmechanismus
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is a fluorophore that undergoes a significant increase in fluorescence intensity upon binding to biomolecules such as proteins and nucleic acids. The mechanism of action involves the formation of a covalent bond between the 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule, resulting in a change in the local environment of the fluorophore and an increase in fluorescence intensity.
Biochemische Und Physiologische Effekte
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone has been shown to have minimal biochemical and physiological effects on biomolecules and living cells. It is non-toxic and does not interfere with the normal function of proteins and nucleic acids. However, it should be noted that excessive use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can lead to non-specific labeling and interfere with the accuracy of experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its high sensitivity and specificity for detecting biomolecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the covalent bond formed between 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule can sometimes interfere with the normal function of the biomolecule.
Zukünftige Richtungen
There are several future directions for the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules in complex biological samples. Another direction is in the development of new labeling strategies that can improve the specificity and sensitivity of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone for detecting biomolecules. Finally, the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in combination with other imaging techniques such as super-resolution microscopy could provide new insights into the dynamics and interactions of biomolecules in living cells.
Synthesemethoden
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be synthesized by reacting 4,5-dichloro-3(2H)-pyridazinone with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone as a yellow powder with a melting point of 126-128°C.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is widely used in various scientific research applications such as protein labeling, enzyme activity assays, and fluorescence microscopy. It can be used to label proteins and peptides by reacting with primary amines or sulfhydryl groups. 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can also be used to monitor enzyme activity by measuring changes in fluorescence intensity or spectral properties. Furthermore, 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be used in fluorescence microscopy to visualize the localization and dynamics of biomolecules in living cells.
Eigenschaften
CAS-Nummer |
155164-69-5 |
|---|---|
Produktname |
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone |
Molekularformel |
C11H5Cl2N3O4 |
Molekulargewicht |
314.08 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl2N3O4/c12-8-5-14-15(11(18)9(8)13)10(17)6-1-3-7(4-2-6)16(19)20/h1-5H |
InChI-Schlüssel |
DERVUVRIRITPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
155164-69-5 |
Synonyme |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
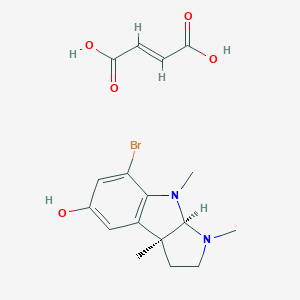
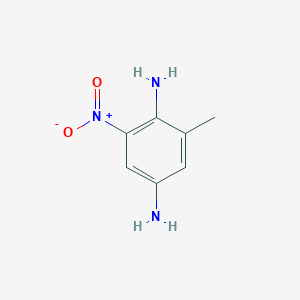
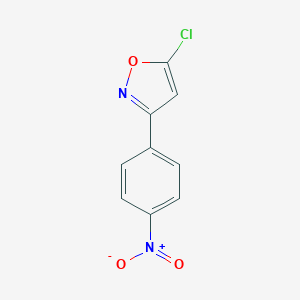
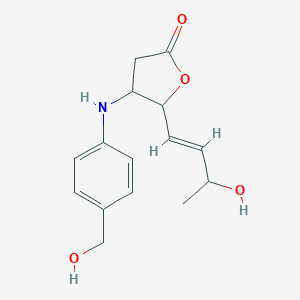
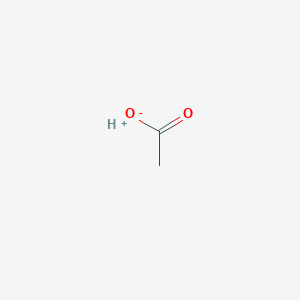

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
